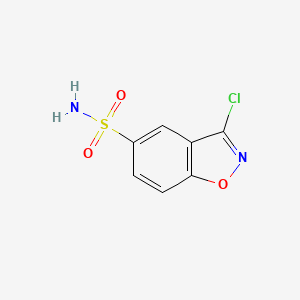

3-Chloro-1,2-benzoxazole-5-sulfonamide

説明

“3-Chloro-1,2-benzoxazole-5-sulfonamide” is a chemical compound with the CAS Number: 1803566-18-8 . It has a molecular weight of 232.65 . It is in powder form .

Synthesis Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The InChI code for “3-Chloro-1,2-benzoxazole-5-sulfonamide” is 1S/C7H5ClN2O3S/c8-7-5-3-4 (14 (9,11)12)1-2-6 (5)13-10-7/h1-3H, (H2,9,11,12) .Chemical Reactions Analysis

The synthesis of benzoxazole derivatives has been achieved using different pathways . One of the methods involves the reaction of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene .Physical And Chemical Properties Analysis

“3-Chloro-1,2-benzoxazole-5-sulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 232.65 .科学的研究の応用

Potential in Light Harvesting and Enzyme Inhibition

3-Chloro-1,2-benzoxazole-5-sulfonamide and related compounds have been explored for their potential applications in light harvesting and as enzyme inhibitors. A study focused on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those related to 3-Chloro-1,2-benzoxazole-5-sulfonamide, revealed their potential applications in the design of novel inhibitor molecules of the Topoisomerase II enzyme and in light harvesting, indicating their significance in the development of new dye-sensitized solar cells (DSSCs) (Sheena Mary et al., 2019).

Antimicrobial Applications

The antimicrobial potential of 1,3-benzoxazole-5-sulfonamide derivatives, which are structurally similar to 3-Chloro-1,2-benzoxazole-5-sulfonamide, has been studied. These derivatives exhibited significant activity against various bacterial and fungal strains. The study also involved in silico molecular docking to understand the interaction of these compounds with microbial proteins, suggesting their potential as antimicrobial agents (Vinoda Bm et al., 2016).

In Vitro Anticancer Evaluation

1,2,3-Triazole derivatives containing the sulfonyl group, related to 3-Chloro-1,2-benzoxazole-5-sulfonamide, have shown moderate activity against various cancer cell lines. This indicates the potential use of 3-Chloro-1,2-benzoxazole-5-sulfonamide derivatives in cancer therapy, particularly in designing targeted treatments for specific types of cancer (Salinas-Torres et al., 2022).

Antitumor Activities

Similar benzoxazole derivatives-containing sulfonamide have been investigated for their antitumor activities against human leukemia cells. Quantum chemical calculations and molecular docking were used to understand their antitumor mechanisms, suggesting that these compounds could be potential drug candidates for cancer therapy (Oksuzoglu et al., 2017).

Safety and Hazards

作用機序

Target of Action

3-Chloro-1,2-benzoxazole-5-sulfonamide is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the targets leads to changes in the biological pathways.

Biochemical Pathways

The interaction of 3-Chloro-1,2-benzoxazole-5-sulfonamide with its targets affects the biochemical pathways involved in disease formation and proliferation . For instance, it can inhibit DNA topoisomerases, enzymes that are crucial for DNA replication, thus affecting the proliferation of cancer cells .

Result of Action

The result of the action of 3-Chloro-1,2-benzoxazole-5-sulfonamide is primarily observed at the molecular and cellular levels. By targeting and inhibiting key enzymes and proteins, it can disrupt the normal functioning of cells, particularly in the context of disease states . For example, by inhibiting DNA topoisomerases, it can prevent the replication of cancer cells .

特性

IUPAC Name |

3-chloro-1,2-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCBOEBSSAEGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

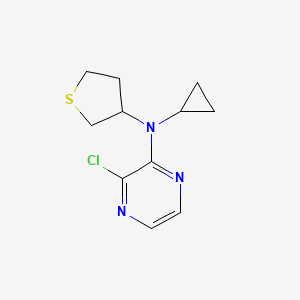

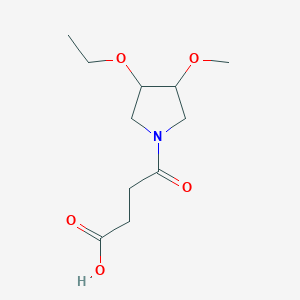

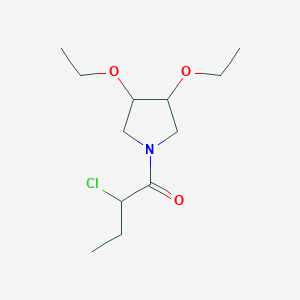

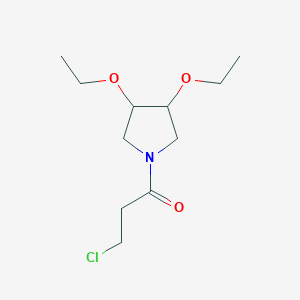

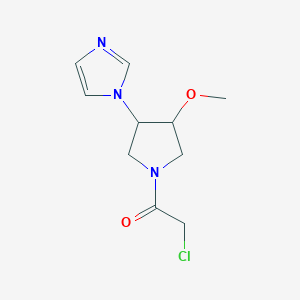

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)

![1-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478021.png)

![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)

![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1478031.png)

![3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478032.png)

![9-Methoxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1478033.png)

![9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1478034.png)